molecular formula C8H14ClNO2 B1622259 4-Chloro-1-morpholinobutan-1-one CAS No. 69966-83-2

4-Chloro-1-morpholinobutan-1-one

Cat. No. B1622259
CAS RN: 69966-83-2
M. Wt: 191.65 g/mol
InChI Key: AJRKKVHASMCUJC-UHFFFAOYSA-N
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Description

“4-Chloro-1-morpholinobutan-1-one” is a chemical compound with the molecular formula C8H14ClNO2 . Its IUPAC name is 4-chloro-1-morpholin-4-ylbutan-1-one .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1-morpholinobutan-1-one” consists of a morpholine ring attached to a butanone group with a chlorine atom . The molecular weight of this compound is 191.07 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-1-morpholinobutan-1-one” include a molecular weight of 191.655 Da . It has a density of 1.167g/cm3 and a boiling point of 337.3ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Complexes and Derivatives

  • Synthesis and Complexation with Palladium(II) and Mercury(II)

    Derivatives of morpholine, including those related to 4-Chloro-1-morpholinobutan-1-one, have been used in the synthesis of complexes with metals like palladium and mercury. These derivatives display interesting structural characteristics and potential applications in the field of organometallic chemistry (Singh et al., 2000).

  • Development of Spiroheterocycles

    The reactions of certain compounds including 1-morpholinobutan-1,3-dione (a compound similar to 4-Chloro-1-morpholinobutan-1-one) have been used in the preparation of spiroheterocycles, indicating its role in the synthesis of complex organic structures (Gao et al., 2017).

Study of Intermolecular Interactions

  • Analysis of Intermolecular Interactions: Derivatives of morpholine, including those structurally related to 4-Chloro-1-morpholinobutan-1-one, have been studied for their intermolecular interactions in synthesized compounds. These studies contribute to a better understanding of molecular interactions in crystalline structures (Shukla et al., 2014).

Biological Applications and Analyses

  • Investigation as a Molluscicidal Agent

    Specific derivatives of morpholine, including structures related to 4-Chloro-1-morpholinobutan-1-one, have been synthesized and evaluated for their biological activity, such as molluscicidal effects, demonstrating the compound's potential in biological applications (Duan et al., 2014).

  • Study of Antibiotic Activity Modulation

    Morpholine derivatives, related to 4-Chloro-1-morpholinobutan-1-one, have been studied for their potential to modulate antibiotic activity against multi-drug resistant strains, showing the compound's relevance in pharmaceutical research (Oliveira et al., 2015).

properties

IUPAC Name

4-chloro-1-morpholin-4-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c9-3-1-2-8(11)10-4-6-12-7-5-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRKKVHASMCUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368657
Record name 4-Chloro-1-(morpholin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-morpholinobutan-1-one

CAS RN

69966-83-2
Record name 4-Chloro-1-(morpholin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NR Patel - 2020 - search.proquest.com
… was prepared as per the method described for compound (159) using 5-(4-chlorophenylamino)-1,3,4-thiadiazole-2-thiol (145) (0.5 g, 2.05 mmol) and 4-chloro-1-morpholinobutan-1-one …
Number of citations: 0 search.proquest.com

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